molecular formula C20H27N3O5 B12756935 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N',2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- CAS No. 161771-88-6

3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N',2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12756935
CAS No.: 161771-88-6
M. Wt: 389.4 g/mol
InChI Key: KEIXFMMPAQEHME-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- is a complex organic compound with a unique structure that includes a pyridine ring, multiple amide groups, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to further reactions, including amide formation and reduction, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
  • 3,5-Pyridinedicarboxamide, 1,4-dihydro-2,6-dimethyl-N3,N5-diphenyl-

Uniqueness

3,5-Pyridinedicarboxamide, 1,4-dihydro-N,N’,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

161771-88-6

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

3-N,5-N,2,6-tetramethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C20H27N3O5/c1-10-15(19(24)21-3)17(16(11(2)23-10)20(25)22-4)12-8-13(26-5)18(28-7)14(9-12)27-6/h8-9,17,23H,1-7H3,(H,21,24)(H,22,25)

InChI Key

KEIXFMMPAQEHME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC

Origin of Product

United States

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